molecular formula C10H13N4O6P B12920571 [(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate

[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate

Cat. No.: B12920571
M. Wt: 316.21 g/mol
InChI Key: BMTWSILZBROYGX-NKWVEPMBSA-N
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Description

((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant relevance in various scientific fields. This compound is a derivative of purine, a fundamental component in many biological molecules, including nucleotides and nucleic acids. Its unique structure, which includes a tetrahydrofuran ring and a phosphate group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the purine ring, followed by the attachment of the tetrahydrofuran moiety and the subsequent phosphorylation. Common reagents used in these reactions include phosphoric acid derivatives, protecting groups for selective reactions, and catalysts to enhance reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions, and the use of advanced purification methods like chromatography, are often employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the purine ring or the tetrahydrofuran moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to alter the oxidation state of the purine ring, typically employing reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or amines.

Common Reagents and Conditions: Reagents commonly used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.

Scientific Research Applications

Chemistry: In chemistry, ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its role in cellular processes. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA synthesis, as well as enzyme interactions.

Medicine: In medicine, ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is explored for its potential therapeutic applications. It may serve as a precursor for developing drugs targeting specific enzymes or pathways involved in diseases such as cancer or viral infections.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other high-value chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell proliferation.

Comparison with Similar Compounds

    Adenosine: A nucleoside with a similar purine structure, involved in various biological processes.

    Guanosine: Another nucleoside with a purine base, playing a crucial role in cellular signaling and metabolism.

    Caffeine: A purine alkaloid with stimulant properties, structurally related to nucleosides.

Uniqueness: ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific combination of a purine base, a tetrahydrofuran ring, and a phosphate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13N4O6P

Molecular Weight

316.21 g/mol

IUPAC Name

[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O6P/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(20-7)3-19-21(16,17)18/h4-7H,1-3H2,(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1

InChI Key

BMTWSILZBROYGX-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=CNC3=O

Canonical SMILES

C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

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